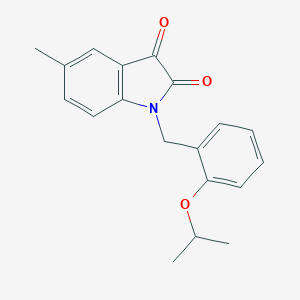

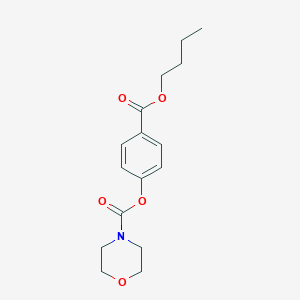

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” is a chemical compound with the molecular formula C19H19NO3 . It is an indole derivative . Indole derivatives are significant in drug discovery and many drugs containing indoline cores have been reported in recent years .

Synthesis Analysis

A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . The structure of the compounds was confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR .Molecular Structure Analysis

The molecular structure of “7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .Physical And Chemical Properties Analysis

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .科学的研究の応用

Pharmaceutical Synthesis

The compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of the isoindoline-1,3-dione core is particularly significant, as it is a common motif in many biologically active compounds .

Herbicides

Research has shown that derivatives of isoindoline-1,3-dione exhibit herbicidal properties. By altering the side chains and functional groups, scientists can synthesize new herbicides that target specific pathways in plant metabolism, potentially leading to more effective and environmentally friendly agricultural chemicals .

Colorants and Dyes

The chemical structure of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione allows for its use in the synthesis of colorants and dyes. Its ability to conjugate with various chromophores can result in a wide spectrum of colors for industrial applications, including textiles and inks .

Polymer Additives

This compound can be incorporated into polymers to enhance their properties. For instance, it can act as a plasticizer, stabilizer, or even as a flame retardant, depending on the polymer’s intended use. The modification of this compound can lead to new additives that improve the durability and functionality of plastics .

Organic Synthesis

As a multifunctionalized isoindoline-1,3-dione, it serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including cyclization and coupling oxidation, to create complex molecules with potential applications in medicinal chemistry and material science .

Photochromic Materials

The unique structure of this compound makes it suitable for the development of photochromic materials. These materials change color upon exposure to light, which has practical applications in sunglasses, windows, and display technologies .

作用機序

Target of Action

The primary target of 7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.

Mode of Action

The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely to influence thedopaminergic signaling pathway . This pathway plays a key role in the brain’s reward system and is implicated in various neurological and psychiatric disorders.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters

Result of Action

将来の方向性

Indolines or dihydroindoles play a key role in drug discovery, and many drugs containing indoline cores have been reported in recent years . Researchers focus on indoline compounds in development, synthesis, and use as anticancer drugs, antibacterial drugs, etc . This review aims to provide a toolbox for readers to design and discover new drugs .

特性

IUPAC Name |

7-methyl-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-6-3-8-15(12-13)23-11-5-10-20-17-14(2)7-4-9-16(17)18(21)19(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHCYGDIDSNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)